NP-O-SU

Descripción

Contextual Significance and Research Rationale

NP-O-SU holds considerable importance in immunological studies due to its role as a hapten. Haptens are small molecules that, by themselves, cannot elicit an immune response but can do so when conjugated to a larger carrier molecule, typically a protein. nih.gov this compound is particularly useful for conjugating to proteins to form immunogenic agents, which are then employed to raise specific antibodies. wikipedia.org This conjugation process involves the covalent binding of this compound to carrier proteins, leading to the formation of immunogenic complexes that are capable of activating hapten-specific T cells. wikipedia.org

Research utilizing this compound is critical for understanding various aspects of immune responses, especially T cell-mediated contact sensitivity (CS) responses. wikipedia.orgfishersci.se Its application allows scientists to investigate how the immune system recognizes and responds to small chemical determinants, providing insights into mechanisms of antigen recognition, T cell activation, and immune regulation. fishersci.sefishersci.ca

Historical Development and Key Research Milestones

The utility of this compound is rooted in the broader application of N-hydroxysuccinimide (NHS) esters in organic chemistry and biochemistry. NHS esters are widely recognized as activating reagents for carboxylic acids, facilitating their reaction with amines to form stable amide bonds. chemimpex.com This fundamental chemical reactivity forms the basis for the conjugation of this compound to various biomolecules.

The synthesis of this compound involves the esterification of (4-hydroxy-3-nitrophenyl)acetic acid with N-hydroxysuccinimide (NHS). wikidata.org This reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which promote the formation of the active ester. chemimpex.com

Early research milestones involving this compound significantly advanced the understanding of hapten-specific T cell responses. Studies demonstrated that NP-specific T cell responses exhibit fine specificity patterns and idiotypic structures that are shared with anti-NP antibodies. fishersci.se A notable finding was the observation of cross-reactive cutaneous sensitivity (CS) responses induced by this compound and elicited by its 5-iodo analogue, 4-hydroxy-5-iodo-3-nitrophenyl acetyl-O-succinimide (NIP-O-Su). These cross-reactive responses were specifically observed in certain mouse strains possessing the Igh-1b allotype, but not in strains with Igh-1c or Igh-1j allotypes. fishersci.se

Further research revealed that the CS reactivity induced by this compound could be adoptively transferred to naive recipients, indicating a T cell-dependent mechanism. The specificity of these responses was shown to be controlled by both H-2- (Major Histocompatibility Complex) and Igh-linked genes. fishersci.se Investigations into this compound immune lymphoid cells led to the characterization of two distinct T cell subsets—I-restricted and D-restricted—each displaying unique antigen recognition patterns and Lyt 2 phenotypes. I-restricted cells were found to respond to NP-coupled protein carriers but not NP-coupled cells, whereas D-restricted clones reacted to NP-cells but not NP-protein conjugates. fishersci.ca

Current Research Landscape and Emerging Directions

This compound continues to be a fundamental tool in contemporary immunological research, particularly for dissecting the complexities of hapten-specific T cell responses and the broader mechanisms of immune regulation. fishersci.sefishersci.canih.gov Its established role in forming immunogenic conjugates makes it indispensable for studies aiming to understand how the immune system processes and responds to haptenated antigens.

Current research often leverages this compound to induce antigen-specific unresponsiveness, as demonstrated in studies involving hapten-pullulan conjugates. This application contributes to the understanding of immune tolerance and suppressor cell pathways. The compound's ability to facilitate the generation of specific antibodies against small molecules also supports ongoing efforts in vaccine development, where haptens are used to enhance the immune response to otherwise weak antigens. nih.gov The precise and reproducible nature of this compound's conjugation chemistry ensures its continued relevance in fundamental immunological and biochemical investigations, providing a reliable means to probe the intricacies of adaptive immunity.

Detailed Research Findings: Properties of this compound

The following table summarizes key chemical and physical properties of this compound:

| Property | Value | Source |

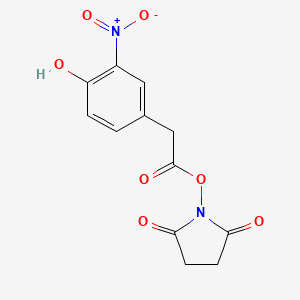

| Chemical Name | 1-((4-hydroxy-3-nitrophenyl)acetoxy)pyrrolidine-2,5-dione | wikidata.org |

| Synonyms | This compound, NP-O-Succinimide, 4-Hydroxy-3-nitrophenylacetyl-O-succinimide ester | wikidata.org |

| Molecular Formula | C₁₂H₁₀N₂O₇ | wikidata.org |

| Molecular Weight | 294.22 g/mol | wikidata.org |

| PubChem CID | 126530 | wikidata.org |

| CAS Number | 75679-31-1 | wikidata.org |

| Appearance | Yellow powder (for related NP-ε-Aminocaproyl-OSu) | wikipedia.org |

| Absorption Maximum (λmax) | 430 (for related NP-ε-Aminocaproyl-OSu) | wikipedia.org |

| Extinction Coefficient | 4230 (for related NP-ε-Aminocaproyl-OSu) | wikipedia.org |

| Role | Hapten, N-hydroxysuccinimide ester | wikidata.org |

Propiedades

Número CAS |

75679-31-1 |

|---|---|

Fórmula molecular |

C12H10N2O7 |

Peso molecular |

294.22 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate |

InChI |

InChI=1S/C12H10N2O7/c15-9-2-1-7(5-8(9)14(19)20)6-12(18)21-13-10(16)3-4-11(13)17/h1-2,5,15H,3-4,6H2 |

Clave InChI |

WXEZCVSZMLAVNV-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |

Sinónimos |

4-hydroxy-3-nitrophenylacetyl-O-succinimide ester NP-O-SU NP-O-succinimide |

Origen del producto |

United States |

Elucidation of Molecular and Cellular Interaction Mechanisms of Np-o-su

Biochemical Characterization of Target Engagement

Specific biochemical characterization of target engagement for NP-O-SU, which would typically involve detailed analyses of its interactions with biological macromolecules, is not available in the retrieved information.

No specific data or detailed research findings on the enzymatic modulation or kinetic analyses directly involving this compound were found. While the broader scientific literature discusses the modulation of enzymatic activity by various compounds and nanoparticles, and the importance of kinetic parameters (e.g., Km, Vmax, Ki, IC50) in understanding such interactions nih.govresearchgate.netacs.orgrsc.orgacs.org, no such information was identified for this compound.

Detailed receptor binding profiling and ligand-target dynamics for this compound are not described in the search results. Although the concept of receptor binding and its importance in biological processes, including the affinity and specificity of ligands, is widely recognized mdpi.comresearchgate.netexplorationpub.comacs.orgexplorationpub.com, specific studies characterizing this compound as a ligand for particular receptors or detailing its binding kinetics were not found.

Information regarding the modulation of protein-protein interactions (PPIs) by this compound is not available. Protein-protein interactions are fundamental to cellular processes and are often targets for therapeutic intervention, with various methods employed to study their modulation nih.govnih.govplos.orgacs.orgberthold.com. However, the specific effects of this compound on these interactions were not identified.

Receptor Binding Profiling and Ligand-Target Dynamics

Cellular Pathway Perturbation Studies in Research Models

Specific investigations into how this compound perturbs cellular pathways or modulates biological processes and phenotypes in cell-based assays were not found in the search results.

No specific research findings detailing the investigations into intracellular signaling cascades perturbed by this compound were identified. Intracellular signaling pathways, such as MAPK, PI3K/Akt, NF-κB, Wnt, Notch, p53, STAT3, TLR4, AMPK, Nrf2, SIRT1, and PKC pathways, are critical for various cellular functions and are often studied for their responses to chemical compounds portlandpress.comnih.govfrontiersin.orgxiahepublishing.comfrontiersin.orgmdpi.comufrgs.brmdpi.comnih.gov. However, direct evidence of this compound's influence on these cascades was not retrieved.

There is no specific information available on the modulation of biological processes and phenotypes by this compound in cell-based assays. Cell-based assays are widely used to assess the effects of compounds on cellular activities like proliferation, apoptosis, and inflammation acs.orgprecisionformedicine.comresearchgate.netasm.orgnih.gov. Despite the general utility of such assays, specific data demonstrating this compound's impact on cellular phenotypes or processes were not found.

Computational and Theoretical Studies of Np-o-su

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are invaluable computational tools used to predict how a small molecule, or ligand, interacts with a larger biological macromolecule, such as a protein or enzyme nih.govacs.org. These simulations aim to identify the most probable binding poses and estimate the binding affinity between the interacting molecules nih.govacs.orgplos.org.

For NP-O-SU, given its role as a hapten, molecular modeling and docking simulations would be particularly relevant for predicting its interactions with antibodies or other target proteins in biological systems. This could involve:

Binding Site Identification: Determining specific regions on a target protein where this compound is most likely to bind nih.govacs.org.

Interaction Analysis: Characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the this compound-protein complex nih.gov.

Conformational Changes: Investigating how the binding of this compound might induce conformational changes in the interacting biomolecule nih.gov.

Commonly used software for these simulations include AutoDock Vina and Desmond, often employing force fields such as OPLS_2005 or CHARMM36 to describe atomic interactions plos.orgresearchgate.net. While specific docking studies for this compound were not found, such analyses would typically involve preparing the ligand and receptor structures, defining a search space, running docking algorithms, and then potentially performing molecular dynamics simulations to assess the stability of the predicted complexes over time in a physiological environment plos.orgresearchgate.netchemmethod.com.

If specific research data on this compound's docking interactions were available, a typical data table might include:

| Binding Partner | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| Hypothetical Protein A | Site 1 | -X.XX | LysXXX, TyrYYY, ArgZZZ |

| Hypothetical Protein B | Site 2 | -Y.YY | SerAAA, HisBBB |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of a molecule's electronic structure and its inherent reactivity nih.govrsdjournal.org. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to predict various molecular properties nih.govrsdjournal.orgacs.orgoregonstate.edu.

For this compound, quantum chemical calculations could elucidate:

Electronic Properties: Characterizing molecular orbitals, charge distribution, and electrostatic potentials, which are crucial for understanding how this compound might participate in chemical reactions or form non-covalent interactions nih.govarxiv.org.

Reactivity and Stability: Predicting reaction energies, activation barriers for potential transformations, and the stability of different conformers nih.govacs.org. This is particularly relevant for understanding how the succinimide ester might hydrolyze or react with nucleophiles in biological contexts.

Spectroscopic Properties: Simulating infrared (IR), Raman, or UV-Vis spectra, which can aid in experimental characterization and confirmation of molecular structure rsdjournal.orgoregonstate.edu.

Acid-Base Properties: Calculating pKa values, which can predict the ionization state of the phenolic hydroxyl group under different pH conditions, impacting its reactivity and solubility nih.gov.

These calculations provide highly accurate data on molecular systems and can explore mechanistic pathways that are difficult to probe experimentally rsdjournal.org. For this compound, such studies would offer fundamental insights into why it acts as a hapten and its potential for chemical modification or degradation.

If specific quantum chemical data for this compound were available, a typical data table might present:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -X.XX eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -Y.YY eV | DFT (B3LYP/6-31G) |

| Dipole Moment | Z.ZZ Debye | DFT (B3LYP/6-31G*) |

| pKa (Phenol) | A.AA | Computational pKa prediction |

In Silico Approaches for Hypothesis Generation in Biological Research

"In silico" approaches in biological research refer to computational methods that analyze and integrate biological and medical data to generate testable hypotheses frontiersin.orgnih.gov. These methods are crucial for accelerating the understanding of disease mechanisms and identifying potential therapeutic interventions frontiersin.org.

For this compound, in silico approaches could be utilized to:

Mechanism of Action Elucidation: Hypothesizing the precise biological pathways or targets influenced by this compound's hapten activity. This could involve analyzing gene expression data or protein-protein interaction networks to identify downstream effects frontiersin.orgnih.gov.

Target Identification: Using literature mining, semantic searches, and network analysis to predict novel biological targets that might interact with compounds possessing similar structural motifs to this compound frontiersin.orgnih.gov.

Predicting Biological Outcomes: Based on its chemical structure and known hapten role, in silico models could be developed to predict specific immune responses or cellular changes induced by this compound.

Data-Driven Hypothesis Refinement: Integrating various omics data (e.g., transcriptomic, proteomic, metabolomic) to refine existing hypotheses about this compound's biological impact or to propose entirely new ones for experimental validation frontiersin.org.

These computational tools enable a data-driven scientific cycle of learning, refining, and confirming hypotheses, thereby guiding subsequent in vitro or in vivo experiments frontiersin.orgnih.govplos.org.

Machine Learning Applications in this compound Research Data Analysis

Machine learning (ML) involves computational and statistical methods that learn patterns from data to make predictions or classifications frontiersin.orgdiva-portal.orgnrigroupindia.com. In chemical and biological research, ML is increasingly applied to process large, high-dimensional, and heterogeneous datasets frontiersin.orgnih.gov.

For this compound research, machine learning applications could include:

Property Prediction: If a dataset of this compound derivatives or structurally similar compounds with known properties (e.g., reactivity rates, binding affinities) existed, ML models (e.g., random forest, support vector machines, artificial neural networks) could be trained to predict these properties for new, untested this compound analogs frontiersin.orgnrigroupindia.comnih.gov.

Classification of Activity: Classifying this compound or its variants based on their hapten activity strength or other biological effects, given sufficient experimental data frontiersin.orgunlv.edu.

Data Analysis and Feature Extraction: Analyzing complex experimental data (e.g., spectroscopic data, high-throughput screening results) related to this compound to identify key features or patterns that correlate with specific chemical or biological behaviors diva-portal.orgnih.gov.

Optimization of Synthesis: Potentially optimizing synthetic routes for this compound or its derivatives by correlating reaction conditions with yield or purity based on experimental datasets diva-portal.org.

ML methods can handle the inherent nonlinear data representation often found in chemical and biological systems, making them powerful for extracting insights from large datasets nih.gov.

If hypothetical ML application results for this compound were available, a data table might look like this:

| ML Task | Model Used | Performance Metric (e.g., Accuracy/R²) | Key Features Identified |

| Hapten Activity Prediction | Random Forest | 0.92 (Accuracy) | Nitrophenyl group, succinimide ester stability |

| Reactivity Classification | SVM | 0.88 (Accuracy) | Electron density at ester bond |

Analytical Methodologies for Np-o-su Research Assessment

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for the separation and quantification of NP-O-SU in complex research matrices, leveraging differences in its physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods due to their high resolution, sensitivity, and reproducibility for small molecules like this compound. shimadzu.comlabmanager.com

Principles and Applications: HPLC and UPLC systems typically consist of a solvent delivery pump, a sample injector, a separation column (stationary phase), and a detector. shimadzu.com The choice of stationary phase and mobile phase composition is crucial for effective separation. For compounds like this compound, which contains both polar (hydroxyl, nitro, ester, succinimide) and aromatic (nitrophenyl) moieties, reversed-phase (RP-HPLC/UPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed. mdpi.comrsc.orglabmate-online.com

Reversed-Phase Chromatography: This mode uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with acidic modifiers like trifluoroacetic acid (TFA) for improved peak shape and resolution). It is widely used for the quantification of small molecules in various samples. labmate-online.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar compounds or their degradation products, HILIC can be advantageous. It uses a polar stationary phase and a mobile phase with a high organic solvent content (e.g., acetonitrile) and a small amount of aqueous buffer. This technique has been specifically reported for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide, which are structurally related to the succinimide part of this compound. rsc.orgd-nb.info A HILIC method for NHS achieved detection limits of approximately 1 mg L⁻¹ and quantification limits of 3 mg L⁻¹, demonstrating its sensitivity for such compounds. rsc.orgd-nb.info

Detection: Common detectors coupled with HPLC/UPLC include:

UV-Visible (UV-Vis) Detectors: The nitrophenyl group in this compound provides a strong chromophore, making UV-Vis detection highly suitable for its quantification. chemimpex.comcapes.gov.br

Mass Spectrometry (MS) Detectors: LC-MS or LC-MS/MS offers superior sensitivity and selectivity, particularly important for complex matrices or when analyzing low concentrations of this compound. This coupling enables both identification and quantification based on molecular weight and fragmentation patterns. aptamergroup.comveedalifesciences.com

Table 1: Typical Chromatographic Conditions for N-Hydroxysuccinimide Esters

| Chromatographic Mode | Stationary Phase Type | Mobile Phase Composition | Detector | Application | Reference |

| Reversed-Phase HPLC | C18 (nonpolar) | Acetonitrile/Water with acidic modifier (e.g., 0.075% TFA) | UV-Vis, MS | General quantification and purity assessment of N-hydroxysuccinimide esters, including those used for labeling. | mdpi.comlabmate-online.comchemimpex.com |

| HILIC | Silica-based HILIC | High organic solvent (e.g., Acetonitrile) with aqueous buffer | UV-Vis | Quantification of N-hydroxysuccinimide and its degradation products. | rsc.orgd-nb.info |

Spectroscopic and Spectrometric Techniques for Structural and Interaction Analysis

Spectroscopic and spectrometric methods are crucial for confirming the structure of this compound, identifying its purity, and analyzing its interactions in various chemical and biological systems.

Mass Spectrometry (MS): MS provides precise molecular weight information and characteristic fragmentation patterns, which are invaluable for structural confirmation and identification of this compound and its derivatives. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques are widely used for the characterization of haptens and their conjugates. ESI-MS allows for the direct observation of hapten-protein conjugates, providing information on the hapten-to-protein ratio and the distribution of conjugated species. nih.govfujifilmdiosynth.comacs.org For this compound, LC-MS/MS would be instrumental in identifying its presence and confirming its structure based on its exact mass and characteristic fragments (e.g., from the nitrophenylacetyl and succinimide moieties). PubChem lists GC-MS data for this compound, indicating its fragmentation pattern, with top peaks at m/z 152 and 115. nih.gov

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is also effective for characterizing hapten-protein conjugates, determining the average number of haptens incorporated by measuring the molecular weight difference between the conjugated and unconjugated protein. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within the this compound molecule, enabling comprehensive structural elucidation. msu.edulibretexts.org

¹H NMR: Reveals the number of chemically equivalent protons, their chemical shifts (indicating electronic environment), and spin-spin coupling patterns (revealing connectivity to adjacent protons). This is critical for confirming the intact structure of this compound and identifying any structural modifications or impurities.

¹³C NMR: Provides information on the carbon skeleton, including the number of unique carbon environments and their chemical shifts. The PubChem entry for this compound indicates that ¹³C NMR spectra are available. nih.gov

Two-Dimensional NMR (e.g., COSY, HSQC): These advanced techniques can further confirm proton-proton and proton-carbon correlations, providing unambiguous structural assignments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups within the this compound molecule, such as carbonyls (ester, succinimide), hydroxyl, and nitro groups, based on their unique vibrational frequencies. rsc.org This technique can serve as a rapid method for confirming the identity and purity of synthesized this compound.

UV-Visible (UV-Vis) Spectroscopy: The nitrophenyl moiety in this compound is a strong chromophore, making UV-Vis spectroscopy valuable for its detection and quantification in solution. The absorption maximum can be used for quantitative analysis, and changes in the spectrum can indicate interactions or degradation. chemimpex.comcapes.gov.br

Advanced Bioanalytical Methods for this compound in Biological Matrices (Research-focused)

The analysis of this compound in biological matrices (e.g., plasma, serum, urine, tissue extracts) is essential for understanding its behavior in biological systems, especially given its role as a hapten. These methods demand high sensitivity, selectivity, and robustness due to the complexity of biological samples. labmanager.comresearchgate.netnih.gov

Key Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules and their metabolites in biological matrices. labmanager.comveedalifesciences.com The combination of chromatographic separation with highly sensitive and selective mass spectrometric detection allows for accurate quantification even at low concentrations, while mitigating matrix effects. researchgate.net

Sample Preparation: A critical step in bioanalysis, involving selective isolation of this compound from the matrix and removal of interfering components. Common techniques include:

Protein Precipitation (PPT): A simple method to remove proteins from biological samples.

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): A more selective technique using a solid sorbent to retain the analyte while washing away interferences. Supported liquid extraction (SLE) is a high-throughput variant of LLE. researchgate.net

Immunoassays (e.g., ELISA, Lateral Flow Assays): As this compound is a hapten, immunoassay-based methods are highly relevant for its detection and quantification, especially when conjugated to carrier proteins to elicit an immune response. aptamergroup.comnih.gov These assays typically rely on the specific binding between this compound (or its conjugate) and anti-hapten antibodies. While traditional competitive immunoassays for haptens can face sensitivity issues, new proprietary methods aim to increase sensitivity and selectivity. aptamergroup.com

Research Findings and Challenges:

Matrix Effects: Biological matrices can significantly influence the ionization efficiency in MS, leading to signal suppression or enhancement. Strategies like matrix-matched calibration and robust sample preparation are crucial to overcome these challenges. researchgate.netnih.gov

Sensitivity: Due to potentially low concentrations of this compound or its metabolites in biological samples, highly sensitive techniques like LC-MS/MS are preferred.

Validation: Bioanalytical methods for this compound in biological matrices must undergo rigorous validation to ensure reliability, accuracy, precision, sensitivity (limit of detection, limit of quantification), selectivity, and stability. labmanager.comeuropa.eurrml.ro

Table 2: Common Bioanalytical Method Validation Parameters

| Parameter | Description |

| Accuracy | Closeness of measured value to the true value; assessed by analyzing quality control (QC) samples at different concentrations. |

| Precision | Reproducibility of results; expressed as relative standard deviation (RSD) or coefficient of variation (CV) for replicate analyses (intra-day and inter-day). |

| Sensitivity | Limit of Detection (LOD): Lowest analyte concentration that can be reliably detected. Limit of Quantification (LOQ): Lowest analyte concentration that can be quantified with acceptable accuracy and precision. |

| Selectivity | Ability of the method to distinguish the analyte from endogenous matrix components, metabolites, or other co-administered compounds. |

| Stability | Assessment of analyte integrity in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, processed sample stability). |

| Recovery | Efficiency of the sample preparation method in extracting the analyte from the biological matrix. |

| Matrix Effect | Impact of co-eluting matrix components on the ionization of the analyte in MS, evaluated by comparing analyte response in matrix extracts to that in neat solvent. |

Imaging Modalities for Spatiotemporal Distribution in Research Contexts

Direct imaging of a small chemical compound like this compound for spatiotemporal distribution in biological contexts is challenging due to its size. However, this compound, as an NHS ester and a hapten, is highly valuable for its ability to be conjugated to larger molecules or imaging probes, enabling indirect targeting and visualization. nih.govcambridge.orggoogle.com

Role of this compound in Imaging: this compound can act as a reactive linker or a hapten tag, allowing researchers to attach it to various imaging agents. The NHS ester functionality readily reacts with primary amines on biomolecules (e.g., proteins, antibodies, peptides, nanoparticles), forming stable amide bonds. mdpi.comd-nb.info This property is exploited to create imaging probes that can then be detected by specific imaging modalities.

Common Imaging Modalities and Hapten Conjugation:

Optical Imaging (Fluorescence, Near-Infrared Fluorescence - NIRF): Haptens can be conjugated to fluorescent dyes, including NIRF dyes, to create probes for optical imaging. These probes can then be used to label specific cells, tissues, or molecular targets. For instance, hapten-specific antibodies can be used in conjunction with hapten-labeled probes for tumor imaging. nih.govgoogle.comsnmjournals.org While optical imaging offers high spatial resolution, its penetration depth in tissues is limited. nih.gov

Magnetic Resonance Imaging (MRI): Haptens can be linked to MRI contrast agents (e.g., gadolinium chelates or iron oxide nanoparticles) to enable MRI-based visualization. Research has shown the development of hapten-derivatized nanoparticles (e.g., iron oxide nanoparticles) for cell tracking and tumor imaging, where the hapten facilitates specific binding to target receptors. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): For deep tissue imaging and quantitative assessment, haptens can be radiolabeled or conjugated to chelators that bind radionuclides. These radiolabeled hapten conjugates can then be used as tracers for PET or SPECT imaging, allowing for the visualization and quantification of their distribution in vivo. nih.gov The principle often involves a two-step targeting approach where a hapten-specific antibody binds to a target, and then a radiolabeled hapten probe binds to the antibody. nih.govsnmjournals.org

Research Findings: The use of haptens in imaging often involves a "pretargeting" or "two-step targeting" strategy. In this approach, a targeting moiety (e.g., an antibody) is first delivered to the site of interest, and then a smaller, hapten-labeled imaging probe is introduced, which binds to the pre-localized targeting moiety. This can improve target-to-background ratios and reduce systemic exposure to the imaging agent. For example, hapten-specific scFv (single-chain variable fragment) antibodies have been developed and fused with tumor-targeting affibodies, which then bind to hapten imaging probes for HER2-positive tumor imaging. nih.govsnmjournals.org

Q & A

Q. What are the key considerations for designing experiments using NP-O-SU to study hapten-specific T cell responses?

Methodological Answer:

- Framework : Use the PICOT framework to structure your question (Population: e.g., murine T cells; Intervention: this compound exposure; Comparison: control groups without this compound; Outcome: suppressor cell activity; Time: duration of immune response observation) .

- Experimental Design : Include control groups sensitized with other haptens (e.g., DNFB) to assess antigen-specificity of suppressor cells. Ensure blinding during data collection to reduce bias .

- Data Collection : Employ flow cytometry to quantify T cell subsets and ELISA for cytokine profiling. Document metadata (e.g., dosage, exposure time) to ensure reproducibility .

Q. How can researchers standardize assays involving this compound given the lack of primary reference materials?

Methodological Answer:

- Assay Harmonization : Use internal controls (e.g., in-house reference samples) calibrated across experiments. Report analytical parameters (e.g., detection limits, cross-reactivity) in publications .

- Collaborative Validation : Share protocols via open-access repositories (e.g., Protocols.io ) for peer validation. Reference existing studies using this compound (e.g., suppressor cell pathways in murine models) to align methodologies .

Advanced Research Questions

Q. How should researchers address contradictions in this compound-induced suppressor cell activity across different experimental models?

Q. What advanced statistical methods are recommended for analyzing this compound-related data with high variability?

Methodological Answer:

- Shell Tables : Predefine variables (e.g., suppressor cell count, cytokine levels) in "shell" tables to streamline data entry and analysis .

- Machine Learning : Apply clustering algorithms (e.g., hierarchical clustering) to identify patterns in high-dimensional datasets (e.g., transcriptomic profiles post-NP-O-SU exposure). Validate findings with bootstrapping .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and generalize findings .

Q. How can researchers ensure reproducibility in this compound studies given assay complexity?

Methodological Answer:

- Protocol Transparency : Publish detailed protocols (e.g., this compound conjugation methods, cell isolation steps) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Replication Studies : Collaborate with independent labs to validate key findings. Document deviations (e.g., batch-to-batch this compound variability) in replication reports .

Data Management & Reporting

Q. What are the best practices for documenting this compound experimental data to facilitate secondary analysis?

Methodological Answer:

- Metadata Standards : Adopt domain-specific schemas (e.g., ISA-Tab for immunological studies) to annotate data (e.g., this compound dosage, exposure duration) .

- Data Repositories : Deposit raw datasets in repositories like Zenodo or ImmPort. Include README files with variable definitions and codebooks .

Q. How should researchers handle conflicting results between this compound studies in peer-reviewed literature?

Methodological Answer:

- Critical Appraisal : Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess study quality (e.g., risk of bias in suppressor cell assays) .

- Dialogue Platforms : Present contradictory findings at conferences (e.g., AAI Annual Meeting) to solicit peer feedback. Propose consensus guidelines via collaborative working groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.